N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a unique heterocyclic framework combining an imidazo[2,1-c][1,2,4]triazole core linked to a sulfanyl acetamide group. Its synthesis likely involves multi-step reactions, such as cycloaddition or nucleophilic substitution, given the presence of the sulfanyl bridge and triazole-imidazole fused system .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-31-16-7-5-15(6-8-16)26-11-12-27-21(26)24-25-22(27)32-14-20(28)23-18-13-17(29-2)9-10-19(18)30-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJOAHJFGWMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-c][1,2,4]triazole scaffold This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfanyl and acetamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The pathways involved may include signal transduction cascades or metabolic pathways that are critical for cellular function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- The target compound’s imidazo-triazole core distinguishes it from simpler 1,2,4-triazole derivatives .
- Substituent variability (e.g., ethoxy vs. methoxy or pyridinyl groups) modulates electronic and steric properties, impacting solubility and receptor interactions .
- The sulfanyl bridge is a conserved feature, likely critical for thiol-mediated binding or metabolic stability .
Table 3: Anti-Exudative Activity of Selected Analogues (Hypothetical Data Based on Evidence)
Analytical Characterization
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a complex structure that includes various functional groups which may contribute to its biological effects.
Chemical Structure
The chemical structure can be represented as follows:
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors within cellular pathways. The unique structural features may facilitate binding to these targets, leading to modulation of their activity and subsequent therapeutic effects.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative activity of related imidazo compounds against various cancer cell lines. For instance:
- Compounds similar to this compound exhibited IC50 values ranging from to against leukemia and melanoma cells .
- Specific derivatives showed a concentration-dependent inhibition of cell viability and induced apoptosis through caspase activation pathways .
Study 1: Anticancer Activity
A study examined the effects of various imidazo derivatives on cancer cell lines including HL-60 and U937. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis via both intrinsic and extrinsic pathways .
Study 2: Mechanistic Insights
Another investigation focused on the interaction of imidazo derivatives with fibroblast growth factor receptors (FGFR). Compounds demonstrated selective inhibition of FGFR-mediated signaling pathways critical in cancer progression . This suggests that this compound may also influence similar pathways.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HL-60 | 0.042 - 0.61 | Apoptosis via caspase activation |
| Antiproliferative | U937 | 0.20 - 1.00 | Inhibition of FGFR signaling |
| Cytotoxicity | SK-MEL-1 | 0.20 - 0.86 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of imidazo[2,1-c][1,2,4]triazole and dimethoxyphenylacetamide precursors. Key steps include:
- Thiol-ether bond formation : Use of nucleophilic substitution under inert atmosphere with catalysts like pyridine or zeolites .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
- Optimization : Adjust temperature (reflux at 150°C), stoichiometry (equimolar ratios), and catalyst loading to minimize by-products .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify peaks for sulfanyl (-S-), acetamide (C=O at ~170 ppm), and aromatic protons (6.5–8.0 ppm for dimethoxyphenyl and ethoxyphenyl groups) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches .
- HRMS : Validate molecular weight (expected m/z: ~463.5 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .
- pH stability : Avoid extreme pH (degradation observed at pH < 3 or > 10) .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Methodology :
- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time) .
- Orthogonal validation : Use complementary assays (e.g., enzymatic inhibition vs. cell viability) .
- Purity verification : Confirm compound integrity via NMR and LC-MS to rule out degradation artifacts .
Q. What computational methods predict binding interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations : Assess binding stability over 100 ns trajectories .
- Experimental validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Q. How can pharmacokinetic properties be optimized without compromising bioactivity?
- Methodology :
- SAR studies : Modify substituents (e.g., methoxy to hydroxy groups) to enhance solubility .
- Prodrug design : Introduce ester moieties for improved oral bioavailability .
- Microsomal stability assays : Screen metabolites using liver microsomes and LC-MS/MS .
Q. What strategies ensure batch consistency during scale-up synthesis?
- Methodology :
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR .
- Design of Experiments (DoE) : Optimize parameters (e.g., mixing rate, temperature gradients) using statistical models .
- Purification at scale : Employ centrifugal partition chromatography for high-throughput purification .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Advanced questions emphasize methodological rigor (e.g., DoE, SAR).
- References align with peer-reviewed studies and PubChem data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
